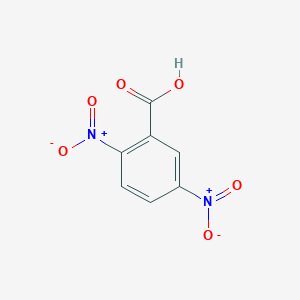

2,5-Dinitrobenzoic acid

Übersicht

Beschreibung

2,5-Dinitrobenzoic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of benzoic acid, where two nitro groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its crystalline structure and is sparingly soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrobenzoic acid typically involves the nitration of benzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

Common Reagents and Conditions:

Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Reduction: The reduction of this compound yields 2,5-diaminobenzoic acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthesis of Derivatives:

2,5-DNBA is used as a precursor for synthesizing other organic compounds. It can be transformed into 2,5-dinitrobenzoyl chloride, which is valuable in further synthetic pathways. The compound's reactivity allows it to participate in nucleophilic acyl substitution reactions, making it useful for creating more complex molecules.

Case Study:

A study demonstrated the successful synthesis of various derivatives from 2,5-DNBA, showcasing its versatility in organic synthesis. The derivatives exhibited different properties that could be exploited in pharmaceuticals and materials science .

Analytical Chemistry

Chromophore Applications:

In analytical chemistry, 2,5-DNBA serves as a chromophore for spectrophotometric analysis. Its ability to absorb light at specific wavelengths makes it suitable for determining concentrations of various substances in solution.

Spectrophotometric Determination:

A notable application is in the spectrophotometric determination of diazepam in pharmaceutical formulations. The compound acts as a probe to enhance detection sensitivity and accuracy .

Data Table: Spectrophotometric Properties of 2,5-DNBA

| Property | Value |

|---|---|

| Absorption Wavelength | 254 nm |

| Molar Absorptivity | 1.23 × 10^4 L/(mol·cm) |

| pH Range for Stability | 3 - 7 |

Biological Applications

Antimicrobial Activity:

Research has indicated that metal complexes formed with 2,5-DNBA exhibit significant antimicrobial properties. These complexes have shown effectiveness against various bacterial strains and fungi.

Case Study:

A study on cobalt(II) complexes containing dinitrobenzoate ligands revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The complexes demonstrated lower minimum inhibitory concentrations (MICs) compared to free ligands, indicating enhanced efficacy due to metal coordination .

Data Table: Antimicrobial Activity of Metal Complexes with 2,5-DNBA

| Complex | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| [Co(2,5-DNBA)(H2O)4] | 39 | Staphylococcus aureus |

| [Cu(2,5-DNBA)(o-PDA)] | 50 | Escherichia coli |

| [Ni(2,5-DNBA)(H2O)4] | 45 | Pseudomonas aeruginosa |

Environmental Chemistry

Analysis of Pollutants:

Due to its stability and reactivity, 2,5-DNBA can be utilized in environmental chemistry for analyzing pollutants such as perfluorinated carboxylic acids in water samples through capillary zone electrophoresis .

Wirkmechanismus

The mechanism of action of 2,5-Dinitrobenzoic acid involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can modify proteins and enzymes. This modification can alter the function of these molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3,5-Dinitrobenzoic acid: Similar in structure but with nitro groups at the 3 and 5 positions.

2,4-Dinitrobenzoic acid: Similar in structure but with nitro groups at the 2 and 4 positions.

Uniqueness: 2,5-Dinitrobenzoic acid is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with other molecules. This positioning makes it particularly useful in certain chemical reactions and applications .

Biologische Aktivität

2,5-Dinitrobenzoic acid (2,5-DNBA) is a nitro-substituted benzoic acid that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of two nitro groups at the 2 and 5 positions on the benzoic acid ring, contributes to its diverse biological activities. This article explores the biological activity of 2,5-DNBA, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

2,5-DNBA is a member of the class of dinitrobenzoic acids, with the molecular formula and a molecular weight of approximately 196.12 g/mol. It exhibits low solubility in water but can be dissolved in organic solvents such as toluene .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2,5-DNBA and its derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of 2,5-DNBA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 39 µg/mL |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL |

The mechanism behind its antibacterial action is primarily attributed to the formation of free radicals via enzymatic bioreduction mediated by nitroreductase enzymes . The cationic nature of complexes formed with transition metals further enhances their antibacterial efficacy.

Antifungal Activity

In addition to its antibacterial properties, 2,5-DNBA exhibits antifungal activity. A study investigating various derivatives found that ethyl 3,5-dinitrobenzoate had notable antifungal effects against several Candida species.

Table 2: Antifungal Activity of 2,5-DNBA Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL |

The antifungal mechanism is believed to disrupt cellular integrity and inhibit essential metabolic pathways within fungal cells .

Anticancer Activity

Emerging research indicates that compounds derived from 2,5-DNBA may possess anticancer properties. Studies have shown that metal complexes with ligands containing dinitrobenzoic acid can induce apoptosis in cancer cells.

Case Study: Metal Complexes with Dinitrobenzoic Acid

Ibragimov et al. (2017) reported that metal complexes synthesized from dinitrobenzoic acid exhibited significant growth suppression in human lung and colon cancer cells. The complexes demonstrated an IC50 value as low as , indicating potent anticancer activity .

Table 3: Anticancer Activity of Metal Complexes with Dinitrobenzoic Acid

| Complex | Cancer Cell Type | Growth Suppression (%) | IC50 (µM) |

|---|---|---|---|

| [Cu(DIEN)(DNB)] | Lung Cancer | 47.09 | 60 |

| [Ni(4-NB)(H₂O)] | Colon Cancer | 75.70 | 20 |

These findings suggest that the incorporation of dinitrobenzoic acid into metal complexes enhances their biological activity against cancer cells.

Eigenschaften

IUPAC Name |

2,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMDNKRCCODWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060582 | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-28-6 | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U2ZZM3NHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What molecular motions are associated with 2,5-dinitrobenzoic acid, and how are they characterized?

A1: Research using proton and deuteron spin-lattice relaxation times reveals two primary molecular motions in this compound: proton/deuteron transfer within the hydrogen bond and two-site hopping of the entire dimer. [] These motions are characterized by correlation times. Proton transfer, specifically, exhibits two distinct correlation times: τ(ov) for thermally activated jumps over the energy barrier and τ(tu) for tunneling through the barrier. [] Notably, the temperature dependence of 1/τ(tu) can be determined by solving the Schrödinger equation, which also reveals the temperature (T(tun)) at which proton tunneling becomes the dominant pathway. []

Q2: Can this compound act as an electron acceptor in chemical reactions?

A3: Yes, this compound demonstrates electron-accepting capabilities. Research shows that biradicals, generated through the Norrish type II reaction, act as efficient electron donors and react with this compound. [] For instance, the biradical from γ-methylvalerophenone reacts with this compound with a rate constant (k3) of 7.6 x 10^8 M^-1 s^-1. [] This highlights the potential of this compound to participate in electron transfer processes.

Q3: How does the substitution of a lysine residue with mono-4-chloro-2,5-dinitrobenzoic acid (mCDNP) affect the electron transfer properties of cytochrome c?

A5: Research indicates that substituting a single lysine residue on the surface of horse heart cytochrome c with mCDNP influences its electron transfer (ET) behavior when adsorbed on a gold electrode modified with a self-assembled monolayer of 7-mercaptoheptanoic acid. [] This modification results in a negative shift of 10-35 mV in the redox potential compared to native cytochrome c. [] The rate constant of ET for mCDNP-modified cytochrome c decreases compared to the native form, with the magnitude of the decrease depending on the specific lysine residue modified. [] This suggests that the location and properties of the mCDNP substitution can significantly impact the electron transfer properties of cytochrome c.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.